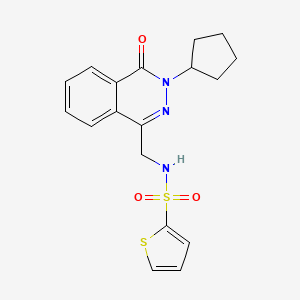
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H19N3O3S2 and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-sulfonamide is a novel compound with significant potential in medicinal chemistry, particularly in the realms of anticancer and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound's structure features a phthalazine core linked to a thiophene sulfonamide moiety, which contributes to its biological properties. The molecular formula is C19H19N3O2S with a molecular weight of approximately 353.4 g/mol. Its unique arrangement of functional groups suggests interactions with biological targets such as enzymes and receptors, which are crucial for therapeutic efficacy.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with specific receptors that regulate cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells through mechanisms involving caspase activation.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit potent anticancer activities. For instance, studies on related thiophene derivatives have shown:
- Submicromolar Growth Inhibition : Certain analogs demonstrated GI50 values below 1 μM against various cancer cell lines, indicating strong antiproliferative effects .
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Compound 17 | A549 (Lung Cancer) | 0.69 |
| Compound 17 | T47D (Breast Cancer) | 0.362 |
| Nocodazole | A549 | 0.888 |
These findings suggest that this compound may similarly exhibit significant anticancer properties.
Antimicrobial Activity
Thiophene derivatives have also been noted for their antimicrobial properties. Compounds with similar structures have shown efficacy against a range of pathogens, including bacteria and fungi. The sulfonamide group enhances this activity by potentially interfering with bacterial folate synthesis pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study on Antiproliferative Effects : A study reported that a related compound induced G2/M cell cycle arrest in A549 cells while promoting apoptosis through caspase activation .
- Mechanistic Insights : Further investigations revealed that these compounds could inhibit tubulin polymerization, a mechanism shared with established chemotherapeutics like nocodazole .
属性
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c22-18-15-9-4-3-8-14(15)16(20-21(18)13-6-1-2-7-13)12-19-26(23,24)17-10-5-11-25-17/h3-5,8-11,13,19H,1-2,6-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUPXVJGYXCEKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














